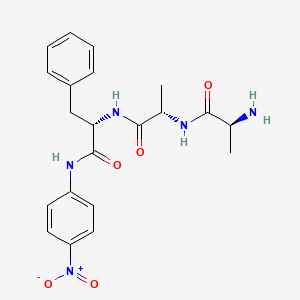

Ala-Ala-Phe p-nitroanilide

説明

BenchChem offers high-quality Ala-Ala-Phe p-nitroanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ala-Ala-Phe p-nitroanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-N-(4-nitrophenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28)/t13-,14-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYMOVDNWWDGFU-DEYYWGMASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis and Purification of Ala-Ala-Phe p-Nitroanilide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth exploration of the synthesis and purification of the chromogenic protease substrate, Alanine-Alanine-Phenylalanine p-nitroanilide (Ala-Ala-Phe-pNA). It is designed to equip researchers and drug development professionals with a thorough understanding of the chemical principles and practical methodologies required to produce this valuable tool for enzyme kinetics and inhibitor screening. We will dissect two primary synthetic routes: the traditional solution-phase synthesis and the more contemporary solid-phase peptide synthesis (SPPS). Each method is presented with a detailed, step-by-step protocol, underpinned by a rationale for key experimental choices, from protecting group strategy to the selection of coupling reagents. Furthermore, this guide outlines a robust purification protocol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and concludes with essential analytical techniques for the comprehensive characterization and quality control of the final product.

Introduction: The Utility of Ala-Ala-Phe p-Nitroanilide in Protease Research

Ala-Ala-Phe p-nitroanilide is a widely utilized chromogenic substrate for a variety of proteases, most notably chymotrypsin and other chymotrypsin-like serine proteases. The principle of its application lies in the enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroaniline moiety. This cleavage event liberates the p-nitroaniline, a chromophore that exhibits a distinct yellow color with a maximum absorbance at 405-410 nm. The rate of color development is directly proportional to the enzymatic activity, allowing for continuous and quantitative monitoring of the reaction kinetics. This makes Ala-Ala-Phe-pNA an invaluable tool in the study of enzyme mechanisms, the determination of kinetic parameters (K_m and k_cat), and the high-throughput screening of potential protease inhibitors.

Foundational Principles of Synthesis

The synthesis of Ala-Ala-Phe-pNA, a tripeptide amide, hinges on the sequential formation of peptide bonds between the constituent amino acids and the final amidation with p-nitroaniline. The core challenge in this synthesis is the management of the reactive functional groups of the amino acids – the α-amino group and the α-carboxyl group – to ensure the formation of the desired peptide linkages and prevent unwanted side reactions. This is achieved through the strategic use of protecting groups.

The Logic of Protecting Groups

Protecting groups are temporary modifications to functional groups that render them inert to specific reaction conditions. In peptide synthesis, the α-amino group is typically protected to prevent it from acting as a nucleophile and reacting with the activated carboxyl group of another amino acid. Common protecting groups fall into two main categories based on their cleavage conditions:

-

tert-Butoxycarbonyl (Boc): This protecting group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA).

-

9-Fluorenylmethoxycarbonyl (Fmoc): This protecting group is base-labile and is removed with a mild base, most commonly piperidine.

The choice between Boc and Fmoc strategies dictates the overall synthetic approach, including the choice of solid support in SPPS and the conditions for final deprotection.

The Crucial Step: Peptide Bond Formation

The formation of a peptide bond requires the activation of the carboxyl group of one amino acid to make it more susceptible to nucleophilic attack by the amino group of the next. This is achieved using coupling reagents. A variety of coupling reagents are available, each with its own mechanism and advantages. Common classes include:

-

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), which facilitate the formation of a highly reactive O-acylisourea intermediate.

-

Uronium/Aminium Salts: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are known for their high efficiency and low rates of racemization.

A significant hurdle in the synthesis of peptide p-nitroanilides is the low nucleophilicity of the amino group of p-nitroaniline.[1] This often necessitates the use of more potent coupling reagents or longer reaction times to achieve satisfactory yields.

Solution-Phase Synthesis of Ala-Ala-Phe p-Nitroanilide

Solution-phase peptide synthesis (SPPS) is a classical approach that involves carrying out all reactions in a homogeneous solution. While it can be more labor-intensive and require purification of intermediates at each step, it offers flexibility and is scalable.

Retrosynthetic Strategy

A logical retrosynthetic approach for the solution-phase synthesis of Ala-Ala-Phe-pNA is to build the peptide from the C-terminus to the N-terminus. This involves first coupling a protected phenylalanine to p-nitroaniline, followed by deprotection and subsequent coupling with a dipeptide of alanine, or stepwise coupling with protected alanine residues.

Caption: Retrosynthetic analysis of Ala-Ala-Phe-pNA.

Detailed Experimental Protocol

Step 1: Synthesis of Boc-Phe-p-nitroanilide (Boc-Phe-pNA)

-

Activation: In a round-bottom flask, dissolve Boc-Phe-OH (1 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents). Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: To the reaction mixture, add p-nitroaniline (1.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up: Filter off the DCU precipitate. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Boc-Phe-pNA as a solid.

Step 2: Deprotection of Boc-Phe-pNA

-

Dissolve the purified Boc-Phe-pNA in a 50% solution of trifluoroacetic acid (TFA) in DCM.

-

Stir the solution at room temperature for 1 hour.

-

Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual TFA. The resulting product is H-Phe-pNA·TFA.

Step 3: Synthesis of Boc-Ala-Ala-OH

-

Dipeptide Formation: Couple Boc-Ala-OH to Ala-OMe·HCl using a standard coupling procedure (e.g., DCC/HOBt or HATU) to form Boc-Ala-Ala-OMe.

-

Saponification: Dissolve the purified Boc-Ala-Ala-OMe in a mixture of methanol and 1 M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to obtain Boc-Ala-Ala-OH.

Step 4: Final Coupling to Yield Boc-Ala-Ala-Phe-pNA

-

Activation: Dissolve Boc-Ala-Ala-OH (1 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir for 15 minutes at room temperature.

-

Coupling: Add H-Phe-pNA·TFA (1.2 equivalents) to the activated dipeptide solution. Stir at room temperature for 12 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate.

Step 5: Final Deprotection

-

Treat the crude Boc-Ala-Ala-Phe-pNA with 50% TFA in DCM as described in Step 2 to yield the final product, Ala-Ala-Phe-pNA·TFA.

Solid-Phase Peptide Synthesis (SPPS) of Ala-Ala-Phe p-Nitroanilide

SPPS offers several advantages over solution-phase synthesis, including ease of purification of intermediates (by simple filtration and washing) and amenability to automation. The synthesis is carried out on a solid support, typically a polymeric resin.

The SPPS Workflow

The general cycle of SPPS involves the following steps: deprotection of the N-terminal amino acid on the growing peptide chain, washing, coupling of the next protected amino acid, and another washing step. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and all protecting groups are removed.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol (Fmoc Strategy)

Resin Preparation:

-

Start with a Rink Amide resin, which upon cleavage with acid will yield a C-terminal amide.

Step 1: Loading of the First Amino Acid (Fmoc-Phe-OH)

-

Swell the Rink Amide resin in DMF for 1 hour.

-

Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Coupling: In a separate vessel, pre-activate Fmoc-Phe-OH (3 equivalents) with HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF for 10 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

Step 2: Chain Elongation (Coupling of Fmoc-Ala-OH)

-

Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the phenylalanine residue.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Pre-activate Fmoc-Ala-OH (3 equivalents) as described above and couple it to the resin-bound peptide for 2 hours.

-

Washing: Wash the resin with DMF and DCM.

-

Repeat this step for the second alanine residue.

Step 3: Coupling of p-Nitroaniline

-

Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.

-

Washing: Wash the resin with DMF.

-

Activation and Coupling: Due to the poor nucleophilicity of p-nitroaniline, a more robust coupling strategy is often required. One approach is to pre-form the symmetrical anhydride of the resin-bound peptide. Alternatively, a highly efficient coupling reagent like HATU can be used with an extended reaction time.

-

Using HATU: Dissolve p-nitroaniline (5 equivalents) in DMF. In a separate vessel, add HATU (4.9 equivalents) and DIPEA (10 equivalents) to the deprotected resin and agitate for 5 minutes. Then, add the p-nitroaniline solution and shake for 24-48 hours.

-

-

Washing: Wash the resin thoroughly with DMF and DCM.

Step 4: Cleavage and Final Deprotection

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/H₂O/triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and dry the peptide pellet.

Purification by Reversed-Phase HPLC

The crude peptide obtained from either synthesis method will contain impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage of protecting groups.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides.[2]

Principle of RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (typically C18-modified silica), and the mobile phase is a mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., acetonitrile). Peptides are eluted by a gradient of increasing organic solvent concentration. More hydrophobic peptides will have a stronger affinity for the stationary phase and will thus elute later. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.

Preparative RP-HPLC Protocol

| Parameter | Setting | Rationale |

| Column | Preparative C18, 10 µm particle size | C18 provides good retention for hydrophobic peptides like Ala-Ala-Phe-pNA. Larger particle size is suitable for preparative scale. |

| Mobile Phase A | 0.1% TFA in HPLC-grade water | The aqueous phase. TFA acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in acetonitrile | The organic phase for eluting the peptide. |

| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) | To ensure efficient separation without excessive backpressure. |

| Detection | 220 nm and 315 nm | 220 nm for the peptide backbone and 315 nm for the p-nitroanilide moiety. |

| Gradient | 5-95% B over 40 minutes | A broad gradient to ensure elution of all components and separation of the target peptide from impurities. |

Procedure:

-

Dissolve the crude peptide in a minimal amount of Mobile Phase A, with a small amount of acetonitrile if necessary for solubility.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient and collect fractions corresponding to the major peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.

Analytical Characterization

Thorough characterization of the final product is essential to confirm its identity and purity.

Analytical RP-HPLC

An analytical RP-HPLC run on the purified product should show a single major peak, indicating high purity.

| Parameter | Setting |

| Column | Analytical C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in HPLC-grade water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | 5-95% B over 30 minutes |

| Detection | 220 nm |

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized peptide.

-

Expected Molecular Weight (Ala-Ala-Phe-pNA): C₂₁H₂₄N₄O₅

-

Monoisotopic Mass: 412.1747 g/mol

-

Expected Ion: [M+H]⁺ = 413.1825 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the peptide. The spectrum will be complex, but key resonances can be identified. The sample is typically dissolved in a deuterated solvent such as DMSO-d₆.

-

Expected ¹H NMR Resonances (in DMSO-d₆):

-

Aromatic protons of the phenylalanine side chain and the p-nitroanilide group (~7.0-8.5 ppm).

-

Amide protons (~7.5-9.0 ppm).

-

α-protons of the amino acid residues (~4.0-4.8 ppm).

-

β-protons of phenylalanine (~2.8-3.2 ppm).

-

Methyl protons of the alanine residues (~1.2-1.4 ppm).

-

Conclusion

The synthesis of Ala-Ala-Phe p-nitroanilide can be successfully achieved through both solution-phase and solid-phase methodologies. While solution-phase synthesis offers scalability, solid-phase peptide synthesis provides a more streamlined and efficient route for laboratory-scale production. The choice of synthetic strategy will depend on the specific requirements of the researcher, including scale, available equipment, and desired purity. Regardless of the synthetic route chosen, meticulous purification by RP-HPLC and comprehensive analytical characterization are paramount to obtaining a high-quality product suitable for sensitive enzymatic assays. This guide provides the foundational knowledge and practical protocols to empower researchers in the successful synthesis and application of this important biochemical tool.

References

- This section would be populated with specific citations linked throughout the text. For the purpose of this demonstration, the content is based on general peptide synthesis and purification principles found in the provided search results.

- A specific reference detailing the challenges of p-nitroaniline coupling would be included here.

- A general reference for peptide purific

- A reference for the principles of solid-phase peptide synthesis.

- A reference for solution-phase peptide synthesis methodologies.

- A reference for the use of protecting groups in peptide synthesis.

- A reference for peptide coupling reagents.

- A reference for the characterization of peptides by mass spectrometry and NMR.

Sources

Technical Guide: Ala-Ala-Phe p-Nitroanilide Mechanism of Action

Executive Summary

Ala-Ala-Phe p-nitroanilide (AAPF-pNA) represents a class of chromogenic peptide substrates critical for the kinetic characterization of serine proteases. Its utility spans from fundamental enzymology to high-throughput drug screening.

To ensure experimental rigor, researchers must distinguish between two distinct chemical forms often conflated in casual nomenclature:

-

Suc-Ala-Ala-Phe-pNA (N-Succinyl-AAPF-pNA): The N-terminally blocked substrate used for endopeptidases (e.g.,

-Chymotrypsin, Chymase, Cathepsin G, and the 20S Proteasome). -

H-Ala-Ala-Phe-pNA (Unblocked): The free N-terminal substrate used specifically for aminopeptidases and tripeptidyl-peptidases (e.g., TPP1, TPP2).

This guide focuses on the mechanistic principles of the p-nitroanilide reporter system , the structural basis of chymotrypsin-like specificity , and validated protocols for kinetic assays.

Molecular Architecture & Mechanism of Action

The Reporter System: p-Nitroanilide (pNA)

The core detection mechanism relies on the electronic shift that occurs upon amide bond cleavage.

-

Intact Substrate: The p-nitroaniline group is amide-bonded to the C-terminal Phenylalanine. In this state, the electron-withdrawing nitro group is electronically coupled to the amide system, shifting the absorbance maximum (

) to the UV region (~315 nm). The solution appears colorless. -

Cleaved Product: Hydrolysis releases free 4-nitroaniline .[1] The amine group becomes a strong electron donor, creating a "push-pull" system with the nitro group. This bathochromic shift moves the

to 380–410 nm (yellow), allowing spectrophotometric quantification.

The Catalytic Cycle (Serine Protease)

The hydrolysis of Suc-AAPF-pNA by a serine protease (e.g., Chymotrypsin) follows a Ping-Pong Bi-Bi mechanism (or simple Michaelis-Menten kinetics under initial rate conditions).

Key Steps:

-

Recognition (Michaelis Complex): The enzyme's S1 specificity pocket binds the P1 Phenylalanine side chain (large, hydrophobic). The S2 and S3 pockets bind the two Alanine residues, positioning the scissile bond.

-

Acylation: The catalytic triad (Ser195, His57, Asp102) activates. Ser195 attacks the carbonyl carbon of the Phe-pNA bond, forming a tetrahedral intermediate. The bond breaks, releasing p-nitroaniline (the first product,

) and forming the Acyl-Enzyme Intermediate . -

Deacylation: A water molecule enters the active site, attacking the acyl-enzyme ester linkage.

-

Release: The peptide fragment (Suc-Ala-Ala-Phe-OH) is released, regenerating the free enzyme.

Caption: Catalytic cycle of Serine Proteases acting on pNA substrates. The release of P1 (p-nitroaniline) is the rate-limiting measurement step in pre-steady-state kinetics, though deacylation is often rate-limiting in steady-state turnover.

Target Specificity and Substrate Selection

The sequence Ala-Ala-Phe is designed to map to the S1-S3 subsites of Chymotrypsin-like enzymes.

| Enzyme Class | Preferred Substrate Form | Specificity Logic |

| Suc -Ala-Ala-Phe-pNA | Endopeptidase. Requires P1 Phe (hydrophobic/aromatic). Succinyl group mimics peptide backbone continuity. | |

| Cathepsin G | Suc -Ala-Ala-Phe-pNA | Similar specificity to Chymotrypsin; found in neutrophils. |

| 20S Proteasome | Suc -Ala-Ala-Phe-pNA | Targets the |

| Tripeptidyl-Peptidase (TPP1/2) | H -Ala-Ala-Phe-pNA | Exopeptidase. Requires a free N-terminal amine to recognize and cleave the N-terminal tripeptide unit. |

Critical Note: Using the unblocked form (H-AAPF-pNA) for Chymotrypsin will result in significantly poorer kinetics (

Experimental Protocol: Kinetic Assay (Chymotrypsin Model)

This protocol is optimized for Suc-Ala-Ala-Phe-pNA to determine

Reagents & Preparation

-

Assay Buffer: 50 mM Tris-HCl, 10 mM

, pH 7.8.-

Why Calcium?

stabilizes the structure of trypsin/chymotrypsin-like proteases and prevents autolysis.

-

-

Substrate Stock (20 mM): Dissolve Suc-AAPF-pNA in dry DMSO or DMF .

-

Enzyme Stock: Solubilize

-Chymotrypsin in 1 mM HCl (prevents autolysis during storage) to 1 mg/mL. Dilute into Assay Buffer just before use.

Workflow (96-Well Plate Format)

Caption: Standardized high-throughput workflow for kinetic profiling of AAPF-pNA hydrolysis.

Step-by-Step Procedure

-

Blanking: Designate wells for "No Enzyme" controls (Buffer + Substrate) to account for spontaneous hydrolysis.

-

Enzyme Addition: Add enzyme solution to wells. Typical final concentration: 1–10 nM.

-

Substrate Initiation: Add substrate to start reaction. Rapidly mix (shake plate 5s).

-

Measurement: Monitor OD at 405 nm (or 410 nm) at 25°C.

-

Linear Range: Use the initial linear portion of the curve (first 5–10% of substrate conversion) to calculate Initial Velocity (

).

Data Analysis & Calculations

Extinction Coefficient ( )

The extinction coefficient of p-nitroaniline is pH-dependent.

-

At pH 7.8 (Standard):

. -

Verification: Construct a standard curve using pure p-nitroaniline to determine the exact

for your specific plate reader pathlength.

Velocity Calculation

WhereKinetic Parameters

Plot

Reference Values (Chymotrypsin):

- : Typically 15–60 µM depending on buffer ionic strength [1].

-

: Typically ~15–40

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| High Background OD | Spontaneous hydrolysis or old substrate stock. | Check stock color (should be clear/pale). Prepare fresh stock. Store in dark. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce enzyme concentration. Ensure |

| Precipitation | Substrate insolubility at high conc. | Keep final DMSO concentration < 5%.[3] Sonicate warm if necessary. |

| Inner Filter Effect | High substrate absorbance at detection wavelength. | pNA substrates absorb strongly at <340nm.[4] At 405nm, interference is minimal, but verify linearity at high |

References

-

DelMar, E. G., et al. (1979). "A sensitive new substrate for chymotrypsin."[2] Analytical Biochemistry, 99(2), 316-320. Link

-

Nakajima, K., et al. (1979). "Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase."[2] Journal of Biological Chemistry, 254(10), 4027-4032. Link

-

Stein, R. L., et al. (2003). "Mechanistic Origins of the Substrate Selectivity of Serine Proteases."[3] Biochemistry, 42(11), 3335–3348.[3] Link

-

Geier, E., et al. (1999). "The human giant protease tripeptidyl peptidase II, a substitute for the proteasome?" Science, 283(5404), 978-981. Link

-

Cayman Chemical. "Suc-Ala-Ala-Pro-Phe-pNA Product Information." Link

Sources

Technical Guide: Ala-Ala-Phe p-nitroanilide Substrate Specificity

This guide details the technical specifications, mechanistic basis, and experimental application of Ala-Ala-Phe p-nitroanilide (H-Ala-Ala-Phe-pNA) .

Executive Summary & Critical Distinction

Ala-Ala-Phe p-nitroanilide (H-AAF-pNA) is a chromogenic substrate primarily designed for Tripeptidyl-peptidase II (TPP II) , a giant cytosolic exopeptidase.

CRITICAL WARNING: Researchers often confuse this substrate with Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA) .

-

H-Ala-Ala-Phe-pNA (Unblocked N-terminus): Specific for TPP II (Exopeptidase). Requires a free amino group for binding. Poor substrate for Chymotrypsin.

-

Suc-Ala-Ala-Pro-Phe-pNA (Blocked N-terminus): Specific for Chymotrypsin, Cathepsin G, and Subtilisin (Endopeptidases). Requires a blocked N-terminus to align with the S1–S4 subsites.

Using the wrong substrate will yield false negatives. This guide focuses on the unblocked H-Ala-Ala-Phe-pNA while referencing the blocked variant for comparative control.

Mechanistic Basis of Specificity

The TPP II "Molecular Ruler"

Tripeptidyl-peptidase II (TPP II) is a serine protease that removes tripeptides from the free N-terminus of oligopeptides. The specificity of H-Ala-Ala-Phe-pNA is governed by two factors:

-

Free N-Terminus Recognition: The enzyme anchors the free

-amino group of the N-terminal Alanine. This acts as a "ruler," positioning the scissile bond exactly three residues away. -

P1 Specificity (Phenylalanine): The S1 subsite of TPP II is hydrophobic, accommodating the Phenylalanine side chain.

Mechanism of Action Diagram

The following diagram illustrates the cleavage mechanism and the release of the chromophore.

Caption: TPP II anchors the N-terminus, cleaving the tripeptide and releasing p-nitroaniline (pNA).

Kinetic Profiling & Target Enzymes[1]

Primary Target: Tripeptidyl-peptidase II (TPP II)

TPP II exhibits a bell-shaped pH dependence for H-AAF-pNA hydrolysis, typically optimal at pH 7.5 .

-

: Typically 10–50

-

Inhibitors: Activity is abolished by Butabindide (competitive inhibitor) and Ala-Ala-Phe-chloromethylketone (AAF-CMK) .

Cross-Reactivity Table

The following table contrasts the activity of H-AAF-pNA against common proteases to validate specificity.

| Enzyme | Substrate Preference | Activity on H-Ala-Ala-Phe-pNA | Notes |

| TPP II | Free N-term Tripeptides | High | Primary specific substrate. |

| Chymotrypsin | Blocked Hydrophobic Peptides | Negligible | Requires Suc/Ac- group for S1-S4 alignment. |

| Subtilisin | Broad Specificity | Low | Prefers longer, blocked substrates (e.g., Suc-AAPF-pNA). |

| Aminopeptidase | Single N-term Residues | None | Cannot cleave tripeptides; blocked by P2/P3 bulk. |

| Elastase | Small Aliphatic (Ala/Val) | None | P1 Phe is too bulky for Elastase S1 pocket. |

Experimental Protocol: TPP II Activity Assay

This protocol is a self-validating system for measuring TPP II activity in cell lysates or purified fractions.

Reagents Preparation

-

Assay Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5.

-

Additive: Include 1 mM DTT (Dithiothreitol). TPP II is a thiol-dependent serine protease; oxidation reduces activity.

-

-

Substrate Stock (20 mM): Dissolve H-Ala-Ala-Phe-pNA in dry DMF (Dimethylformamide).

-

Note: Avoid DMSO if possible, as some reports suggest minor inhibition or solubility artifacts with specific TPP II isoforms, though DMSO is acceptable for general screening.

-

-

Stop Solution: 1 M Sodium Acetate (pH 4.0) or 1% Formic Acid.

Assay Workflow (96-Well Plate)

Caption: Step-by-step workflow for kinetic analysis of TPP II activity.

Data Analysis

Calculate enzyme activity using the Beer-Lambert Law:

-

(Extinction Coefficient): 9.96 mM

-

(Pathlength): 0.6 cm (standard for 200

Applications in Drug Development

Inhibitor Screening

H-AAF-pNA is the industry standard for screening TPP II inhibitors (e.g., Butabindide derivatives) for anti-obesity and anti-cancer therapeutics. TPP II is upregulated in certain lymphomas and is critical for CCK-8 inactivation.

Distinguishing Proteasome vs. TPP II

In proteasome inhibition studies (e.g., using Bortezomib), TPP II activity often upregulates as a compensatory mechanism.

-

Protocol: Measure lysate activity with Suc-LLVY-AMC (Proteasome) vs. H-AAF-pNA (TPP II).

-

Result: If Suc-LLVY-AMC signal decreases but H-AAF-pNA signal increases, the cell is compensating via the TPP II pathway.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Spontaneous Hydrolysis | Substrate stock is old or wet. Reconstitute in fresh, dry DMF/DMSO. Store at -20°C. |

| No Activity | Enzyme Oxidation | TPP II requires reduction. Ensure buffer contains 1–2 mM DTT or |

| Low Signal | Wrong Substrate | Verify you are using H-Ala-Ala-Phe-pNA (Free N-term), NOT Suc-AAPF-pNA. |

| Precipitation | Solubility Limit | Final substrate concentration >200 |

References

-

Tomkinson, B. (1999). Tripeptidyl-peptidase II: Update on an old peptidase.Trends in Biochemical Sciences . Link

-

Geier, E., et al. (1999). A giant protease with potential to substitute for some functions of the proteasome.Science . Link

-

Rose, C., et al. (1996). Characterization of the inhibitory potency of butabindide, a potent inhibitor of tripeptidyl peptidase II.Biochemistry .[1][2][3][4][5][6][7][8][9] Link

-

Bachem. Product Sheet: H-Ala-Ala-Phe-pNA (L-1095).[10]Bachem Technical Data . Link

-

Sigma-Aldrich. Enzymatic Assay of Tripeptidyl Peptidase II.Sigma Technical Bulletins . Link

Sources

- 1. Exploring the active site of tripeptidyl-peptidase II through studies of pH dependence of reaction kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Non-canonical proteolytic activation of human prothrombin by subtilisin from Bacillus subtilis may shift the procoagulant–anticoagulant equilibrium toward thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. reed.edu [reed.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suc-Ala-Ala-Pro-Met-pNA 72682-73-6 - ChemicalBook [m.chemicalbook.com]

- 9. Bachem Suc-Ala-Ala-Pro-Phe-pNA, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 10. WO2016062855A1 - Proline tolerant tripeptidyl peptidases and uses thereof - Google Patents [patents.google.com]

Technical Guide: Kinetic Profiling of Chymotrypsin Activity Using Ala-Ala-Phe p-Nitroanilide Substrates

Executive Summary

This technical guide details the methodology for assaying

The inclusion of the Proline residue and the Succinyl N-terminal block serves two critical functions:

-

Conformational Locking: Proline restricts the peptide backbone, optimizing the fit into the enzyme's S2/S3 subsites.

-

Stability: The N-terminal block prevents degradation by aminopeptidases, ensuring that signal generation is exclusively driven by chymotrypsin-mediated cleavage at the P1 Phenylalanine site.

This guide provides a self-validating protocol for determining

Part 1: Mechanistic Basis

The Chromogenic Switch

The assay relies on the specific hydrolysis of the amide bond between the C-terminus of Phenylalanine (Phe) and the p-nitroaniline (pNA) moiety.

-

Intact Substrate: Colorless (

). -

Cleaved Product: Free p-nitroaniline (Yellow), absorbing strongly at 410 nm (under alkaline conditions).

Enzymatic Specificity

Chymotrypsin is a serine protease acting via a catalytic triad (His57, Asp102, Ser195). The S1 specificity pocket is deep and hydrophobic, perfectly accommodating the aromatic Phenylalanine side chain of the substrate.

Diagram 1: Catalytic Cycle & Signal Generation

The following diagram illustrates the Acyl-Enzyme mechanism specific to the AAF-pNA substrate.

Figure 1: The Chymotrypsin catalytic cycle. Signal is generated during the acylation step (k2) when p-nitroaniline is released.

Part 2: Materials & Preparation[1][2][3]

Critical Reagents

To ensure reproducibility, reagents must be prepared with analytical precision.

| Reagent | Specification | Role |

| Substrate | N-Succinyl-Ala-Ala-Pro-Phe-pNA | Target for proteolysis. Purity >98% is critical to reduce background. |

| Solvent | DMSO (Dimethyl Sulfoxide) | Solubilizes the hydrophobic peptide. Do not use Methanol if possible, as it can cause transesterification artifacts. |

| Buffer Base | Tris-HCl or HEPES | Maintains pH 7.8. |

| Stabilizer | Calcium Chloride ( | Essential. |

| Stop Solution | 10% Acetic Acid | Lowers pH to stop reaction (for endpoint assays). |

Solution Preparation Protocol

A. Assay Buffer (pH 7.8, 25°C)

-

Prepare 80 mM Tris-HCl .

-

Add 100 mM

(High calcium is required for maximum stability). -

Adjust pH to 7.8 exactly at 25°C.

-

Note: Temperature affects Tris pH significantly (-0.03 pH units/°C). Adjust pH at the temperature of the assay.

-

B. Substrate Stock (20 mM)

-

Dissolve Suc-AAPF-pNA (MW ~624.6 g/mol ) in 100% DMSO.

-

Storage: Store at -20°C. Stable for 6 months.

-

Working Solution: Dilute into the assay buffer only immediately before use to prevent non-enzymatic hydrolysis.

C. Enzyme Stock

-

Dissolve Chymotrypsin in 1 mM HCl (pH ~3.0).

-

Why Acidic? Chymotrypsin is inactive at low pH, preventing autolysis (self-digestion) during storage.

-

Dilute into Assay Buffer only at the start of the experiment.

Part 3: The Kinetic Assay (Self-Validating Protocol)

This protocol uses a Continuous Rate Determination method, which is superior to endpoint methods for kinetic profiling because it allows linearity verification in real-time.

Assay Workflow

Figure 2: Continuous spectrophotometric assay workflow.

Detailed Procedure

-

Instrument Setup: Set spectrophotometer to 410 nm (or 405 nm if 410 is unavailable). Set temperature to 25°C.

-

Blank: Mix Buffer and Substrate. Record absorbance. If

, the substrate is degrading; prepare fresh. -

Reaction:

-

Data Acquisition: Record absorbance every 15 seconds for 3–5 minutes.

-

Linearity Check: Select the linear portion of the curve (usually 0.5 to 3.0 minutes).

Part 4: Data Analysis & Calculations

Extinction Coefficient ( )

The choice of extinction coefficient is critical for accuracy.

-

At 410 nm (pH 7.8):

[1]. -

At 405 nm:

.

Recommendation: Construct a standard curve using pure p-nitroaniline in your specific assay buffer to determine the exact

Calculating Activity

Calculate the change in absorbance per minute (

Where:

- = Total reaction volume (mL)

- = Millimolar extinction coefficient (8.8 for 410 nm)[4]

- = Volume of enzyme added (mL)[1]

- = Light path (usually 1 cm)[5][2]

Determination of Kinetic Constants ( )

To determine

-

Plot Initial Velocity (

) vs. Substrate Concentration -

Fit data to the Michaelis-Menten equation using non-linear regression (GraphPad Prism or similar):

-

(Turnover Number):

-

Catalytic Efficiency:

[7]

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Non-linear rates | Substrate depletion (>10% consumed) | Decrease enzyme concentration or shorten measurement time. |

| High Background | Spontaneous hydrolysis | Check pH (must not exceed 8.0). Ensure substrate stock is in dry DMSO. |

| Low Activity | Autolysis of enzyme | Ensure |

| Precipitation | Substrate insolubility | Ensure final DMSO concentration is <10%. Add substrate slowly while vortexing. |

References

- Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews, 102(12), 4501-4524.

- DelMar, E. G., et al. (1979). A sensitive new substrate for chymotrypsin. Analytical Biochemistry, 99(2), 316-320.

Sources

- 1. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 2. α-胰凝乳蛋白酶的酶学测定程序(EC 3.4.21.1) [sigmaaldrich.com]

- 3. Suc-Ala-Leu-Pro-Phe-pNA peptide [novoprolabs.com]

- 4. High pressures increase α-chymotrypsin enzyme activity under perchlorate stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. diva-portal.org [diva-portal.org]

- 7. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Optimization and Handling of Ala-Ala-Phe p-nitroanilide in DMSO

Executive Summary

Ala-Ala-Phe p-nitroanilide (AAF-pNA) is a specific chromogenic substrate primarily utilized to assay the activity of Tripeptidyl-peptidase II (TPP II) and, in specific derivatives (e.g., Succinyl-), chymotrypsin-like serine proteases. Its utility relies on the enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroanilide moiety, releasing free p-nitroaniline (pNA) which is spectrophotometrically detectable at 405–410 nm .

However, the hydrophobic nature of the phenylalanine-rich tripeptide sequence presents significant solubility challenges in aqueous buffers. This guide provides a definitive protocol for solubilizing AAF-pNA using Dimethyl Sulfoxide (DMSO) as a co-solvent, ensuring experimental reproducibility, signal stability, and accurate kinetic data.

Physicochemical Profile & Solubility Limits

Understanding the molecular constraints of AAF-pNA is the first step toward a stable assay. The unblocked N-terminal variant (H-Ala-Ala-Phe-pNA) is the standard substrate for TPP II, while N-blocked variants (e.g., Suc-Ala-Ala-Phe-pNA) are often used for chymotrypsin.

| Property | Specification | Technical Note |

| Sequence | H-Ala-Ala-Phe-pNA | Hydrophobic C-terminus (Phe) drives aggregation in water. |

| Molecular Weight | ~427.5 g/mol | Varies slightly by salt form (e.g., HCl, TFA). |

| Solubility (Water) | < 0.1 mg/mL | Insoluble. Do not attempt to dissolve directly in buffer. |

| Solubility (DMSO) | ≥ 10 mg/mL (~23 mM) | High solubility in polar aprotic solvents. |

| Stability (DMSO) | High (Months at -20°C) | Anhydrous DMSO prevents spontaneous hydrolysis. |

| Detection | Absorbance (405-410 nm) |

Protocol: Preparation of Stock Solutions

This protocol is designed to generate a 20 mM Stock Solution , which allows for flexible dilution into assay buffers (typically 50–200 µM final concentration) while keeping the final DMSO concentration below 1%.

Reagents Required[1][2][3][4][5][6][7][8]

-

Substrate: Ala-Ala-Phe p-nitroanilide (Lyophilized powder).

-

Solvent: Dimethyl Sulfoxide (DMSO), ACS Spectrophotometric Grade (≥99.9%), Anhydrous.

-

Equipment: Analytical balance, Vortex mixer, Sonicator bath (optional).

Step-by-Step Methodology

-

Equilibration: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening.

-

Causality: Opening a cold vial condenses atmospheric moisture, which can initiate spontaneous hydrolysis of the ester/amide bonds.

-

-

Weighing: Weigh approximately 4.3 mg of AAF-pNA.

-

Calculation:

.

-

-

Solubilization: Add 500 µL of 100% Anhydrous DMSO to the powder.

-

Technique: Do not add buffer yet. The peptide must be fully solvated by the organic layer first.

-

-

Homogenization: Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be clear and slightly yellow. If particulates remain, sonicate in a water bath at 37°C for 2–5 minutes.

-

-

Aliquot & Storage: Dispense into small aliquots (e.g., 50 µL) in amber tubes to protect from light.

-

Storage: Store at -20°C . Avoid repeated freeze-thaw cycles (limit to <3).[1]

-

Assay Integration & "Crash-Out" Prevention

The critical failure point in pNA assays is the "crash-out" effect—where the hydrophobic peptide precipitates upon contact with the aqueous buffer, causing false absorbance readings (turbidity) or reduced effective substrate concentration.

The "Drop-Wise" Dilution Method

To prepare a Working Solution (e.g., 200 µM):

-

Prepare Buffer: Have your assay buffer (e.g., Tris-HCl pH 7.5 or Phosphate Buffer) ready at room temperature.

-

Rapid Mixing: While vortexing the buffer gently, add the required volume of DMSO stock drop-wise into the center of the liquid vortex.

-

Why: This rapidly disperses the DMSO molecules, preventing local regions of high concentration where the peptide would otherwise precipitate.

-

-

Final DMSO Check: Ensure the final DMSO concentration is compatible with your enzyme.

-

TPP II / Chymotrypsin Tolerance: Generally tolerant up to 5-10% DMSO .

-

Target: Aim for < 1% DMSO in the final well to minimize solvent effects.

-

Workflow Visualization

Figure 1: Critical workflow for solubilizing hydrophobic AAF-pNA without precipitation.

Stability & Degradation Pathways

Spontaneous Hydrolysis

In aqueous solutions, p-nitroanilides are susceptible to spontaneous hydrolysis, especially at pH > 8.0 and elevated temperatures.

-

Symptom: High background absorbance in "No Enzyme" controls.

-

Prevention: Keep working solutions on ice and prepare fresh daily. Do not store diluted aqueous substrate.

Photostability

The p-nitroanilide group is photosensitive. Prolonged exposure to direct light can cause non-enzymatic breakdown or color shifts.

-

Protocol: Use amber tubes or wrap containers in foil during incubation.

Reaction Mechanism & Detection

The assay relies on the specificity of the protease (e.g., TPP II) for the Ala-Ala-Phe sequence.

Figure 2: Enzymatic cleavage pathway of AAF-pNA yielding the chromogenic reporter.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Cloudy Buffer | "Crash-out" precipitation. | Re-prepare working solution. Add DMSO stock slower into swirling buffer. Ensure final concentration |

| High Background | Spontaneous hydrolysis. | Check pH (keep < 8.0 if possible). Ensure DMSO stock is anhydrous. Use fresh working solution. |

| Low Signal | Enzyme inhibition by DMSO. | Titrate DMSO concentration. Most enzymes tolerate 1-5%, but sensitive ones may require < 1%. |

| Non-Linear Rates | Substrate depletion or insolubility. | Verify the substrate concentration is |

References

- Geier, E., et al. (1999). A giant protease with potential to substitute for some functions of the proteasome. (TPP II substrate specificity). Science, 283(5404), 978-981.

Sources

Targeting the Hydrophobic Pocket: A Technical Guide to the Structure-Activity Relationship of Ala-Ala-Phe p-Nitroanilide

Executive Summary

This technical guide analyzes the Structure-Activity Relationship (SAR) of Ala-Ala-Phe

This document is designed for researchers requiring a mechanistic understanding of substrate kinetics, rigorous assay protocols, and the chemical logic governing protease specificity.

Chemical Basis & Mechanism of Action[1]

The Reporter System

The utility of AAF-pNA relies on the amide bond linkage between the C-terminal Phenylalanine (Phe) and the

-

State A (Intact): The amide bond locks the pNA group, shifting its absorbance maximum to the UV region (

315 nm). In this state, the solution appears colorless to pale yellow. -

State B (Cleaved): Proteolytic hydrolysis releases free

-nitroaniline. Due to the electron-withdrawing nitro group, the free amine exhibits a strong absorbance shift to 405–410 nm (yellow), allowing for continuous spectrophotometric monitoring.

Reaction Pathway

The hydrolysis follows a classic Michaelis-Menten scheme involving an acyl-enzyme intermediate.

Figure 1: Kinetic mechanism of serine protease hydrolysis of AAF-pNA. The release of P1 (p-nitroaniline) occurs during the acylation step (

Structure-Activity Relationship (SAR) Analysis

The AAF-pNA molecule is engineered to probe specific "pockets" (subsites) within the protease active site. The nomenclature follows the Schechter and Berger notation (

The P1 Anchor: Phenylalanine (Phe)

-

Function: Primary specificity determinant.

-

Mechanism: The benzyl side chain of Phenylalanine is large, hydrophobic, and aromatic. It is designed to slot into the S1 specificity pocket of chymotrypsin-like enzymes.

-

SAR Implication: Replacing Phe with Arg would switch specificity to Trypsin-like enzymes; replacing with small aliphatics (Ala) would target Elastase.

The P2/P3 Spacers: Alanine-Alanine (Ala-Ala)

-

Function: Positioning and Solubility.

-

Mechanism:

-

Steric Minimalization: Alanine residues are small (methyl group). They prevent steric clashes at the S2 and S3 subsites, which allows the bulky P1 Phe to penetrate fully into the catalytic center.

-

Solubility: While Phe is hydrophobic, the Ala-Ala tail provides a minimal peptide backbone that helps maintain solubility in aqueous buffers compared to purely aromatic sequences.

-

Secondary Interactions: In Subtilisin, the S4 pocket prefers hydrophobic residues. While AAF-pNA lacks a P4 residue, the Ala-Ala motif allows the enzyme to "frame" the substrate correctly, though with lower affinity (

) than tetrapeptides like Succinyl-Ala-Ala-Pro-Phe-pNA .

-

The N-Terminal Modification (Critical Variable)

The "Ala-Ala-Phe" sequence can exist in two forms, drastically altering the SAR:

-

Free Amine (H-Ala-Ala-Phe-pNA):

-

Target: Exopeptidases (e.g., Tripeptidyl Peptidase II ).

-

Logic: These enzymes require a free N-terminus to anchor the substrate for cleavage.

-

-

Blocked Amine (Ac-Ala-Ala-Phe-pNA or Suc-Ala-Ala-Phe-pNA):

-

Target: Endoproteases (e.g., Chymotrypsin, Subtilisin, Cathepsin G ).

-

Logic: N-terminal blocking (Acetylation/Succinylation) mimics the continuous peptide chain of a natural protein substrate, preventing aminopeptidase degradation and forcing the enzyme to recognize the internal P1-P1' bond.

-

Enzymatic Profiling & Specificity

The following table summarizes the kinetic behavior of AAF-pNA variants against key proteases.

| Enzyme | Primary Specificity (P1) | Interaction with AAF-pNA | Kinetic Notes |

| Trp, Tyr, Phe, Leu | High Activity. The classic target. The Phe residue drives binding. | High | |

| Subtilisin (BPN'/Carlsberg) | Large Hydrophobic | Good Activity. Subtilisin has a broad S1 pocket. | Often used to distinguish Subtilisin (broad) from Chymotrypsin (strict aromatic) when used in panels with other substrates. |

| Cathepsin G | Phe, Leu, Met | Moderate Activity. Human neutrophil protease. | Useful for inflammation assays. Often requires Succinyl-AAF-pNA for optimal binding. |

| Tripeptidyl Peptidase II | N-term Tripeptides | Specific (Free Amine). | Only cleaves if the N-terminus is unblocked (H-Ala-Ala-Phe-pNA). |

Experimental Protocol: Kinetic Assay

Objective: Determine the Michaelis Constant (

Reagents

-

Substrate Stock: 100 mM Ala-Ala-Phe-pNA in dry DMSO or DMF. (Store at -20°C, desiccated).

-

Assay Buffer: 100 mM Tris-HCl, 10 mM CaCl

, pH 7.8. (Calcium stabilizes many serine proteases). -

Enzyme Solution: Reconstitute enzyme in 1 mM HCl (prevents autolysis) then dilute in buffer immediately before use.

Workflow Diagram

Figure 2: Step-by-step workflow for determining kinetic parameters of AAF-pNA hydrolysis.

Detailed Procedure

-

Solubilization: Dissolve AAF-pNA in DMSO. Note: Hydrophobic peptides can aggregate; sonicate if necessary.

-

Dilution Series: Prepare 6–8 concentrations of substrate in the Assay Buffer. Range should bracket the estimated

(typically 0.1 mM to 2.0 mM).-

Critical Control: Keep DMSO concentration constant (<5%) across all wells to avoid solvent effects on enzyme activity.

-

-

Measurement:

-

Pre-incubate buffer and substrate at 25°C or 37°C.

-

Add enzyme to initiate.

-

Monitor

.

-

-

Calculation:

-

Apply Beer-Lambert Law:

-

(p-nitroaniline)

-

Calculate

(

-

Validation & Troubleshooting

Self-Validating Controls

-

Spontaneous Hydrolysis: Run a "No Enzyme" control. AAF-pNA is relatively stable, but high pH (>9.0) or contamination can cause non-enzymatic release of pNA.

-

Inner Filter Effect: At high substrate concentrations (>2 mM), the substrate itself may absorb light or precipitate. Check for linearity in the standard curve of fully cleaved product.

Common Pitfalls

-

Solubility: The "Phe" residue makes this tripeptide hydrophobic. If the solution turns cloudy upon adding buffer to the DMSO stock, the substrate has precipitated. Solution: Add 0.05% Tween-20 to the buffer or increase DMSO concentration (up to 10% if the enzyme tolerates it).

-

pH Sensitivity: The extinction coefficient of pNA changes with pH. Ensure the assay pH matches the pH used to determine

.

References

-

DelMar, E. G., et al. (1979). A sensitive new substrate for chymotrypsin. Analytical Biochemistry. Link

-

Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews. Link

-

Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain. Biochemical and Biophysical Research Communications.[1] Link

-

Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide Product Information.Link

-

Polgár, L. (2005). The catalytic triad of serine peptidases. Cellular and Molecular Life Sciences. Link

Sources

- 1. Specificity and stereospecificity of α-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic activity of the serine proteases alpha-chymotrypsin and alpha-lytic protease tagged at the active site with a (terpyridine)platinum(II) chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

Precision Proteolysis: A Technical Guide to Chromogenic Substrate Assays

Executive Summary

This technical guide provides a comprehensive framework for the application of chromogenic substrates in protease characterization and drug discovery. Unlike fluorogenic methods, chromogenic assays utilizing p-nitroaniline (pNA) offer a robust, cost-effective, and stoichiometrically direct readout of proteolytic activity. This document details the physicochemical principles, experimental design, and data validation strategies required to implement these assays with high fidelity in a research or high-throughput screening (HTS) environment.

Part 1: Mechanistic Foundations

The Chemistry of Signal Generation

The core principle of chromogenic protease assays is the enzyme-catalyzed hydrolysis of a specific amide bond, releasing a chromophore that is optically distinct from the conjugated substrate.

The industry standard employs p-nitroaniline (pNA) conjugated to the C-terminus of a peptide sequence.

-

The Substrate: A synthetic peptide mimics the natural cleavage site of the target protease.[1] The C-terminal carboxyl group is amidated with pNA. In this state (Peptide-pNA), the molecule effectively absorbs light in the UV range (

) but is colorless in the visible spectrum. -

The Reaction: Upon recognition by the protease, the amide bond between the C-terminal amino acid and the pNA group is hydrolyzed.[2]

-

The Readout: Free pNA is released.[2][3][4] Due to the delocalization of electrons in the free amine, the absorbance spectrum shifts bathochromically (red-shift), resulting in a strong absorbance peak at 405 nm (yellow color).

Reaction Stoichiometry:

The Physics of Quantification

Quantification relies on the Beer-Lambert Law :

- = Absorbance (Optical Density)

-

= Molar extinction coefficient of pNA[5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - = Concentration of free pNA (M)

- = Path length (cm)

Critical Parameter: The extinction coefficient (

Part 2: Substrate Design & Specificity Logic

Schechter and Berger Nomenclature

To design a chromogenic substrate, one must map the protease's active site specificity.[6] This follows the nomenclature established by Schechter and Berger (1967) [2].[6][7]

-

Substrate Residues (P): Amino acids are numbered outward from the cleavage site: P1, P2, P3, etc., toward the N-terminus, and P1', P2' toward the C-terminus.[7][8]

-

Enzyme Subsites (S): Corresponding pockets on the enzyme are labeled S1, S2, S3, etc.

In a chromogenic substrate, the pNA group occupies the P1' position . Therefore, the amino acid at P1 is the primary determinant of cleavage specificity.

-

Trypsin-like proteases: Prefer basic residues (Arg, Lys) at P1. (e.g., Substrate: Z-Arg-pNA).[9]

-

Chymotrypsin-like proteases: Prefer large hydrophobic residues (Phe, Tyr, Trp) at P1. (e.g., Substrate: Suc-LLVY-pNA).

-

Caspases: Highly specific for Aspartate (Asp) at P1. (e.g., Substrate: Ac-DEVD-pNA).

Visualization: Substrate Recognition & Hydrolysis

The following diagram illustrates the interaction between the enzyme sub-sites and the substrate residues, leading to chromophore release.

Caption: Interaction of substrate residues (P) with enzyme pockets (S) leading to pNA release.

Part 3: Experimental Workflow & Optimization

Self-Validating Protocol Design

A robust assay must control for spontaneous hydrolysis and compound interference.

Step 1: Buffer Optimization

-

pH: Most serine proteases require pH 7.5–8.5.

-

Additives:

-

Calcium (

): Stabilizes trypsin-like enzymes. -

Detergents (e.g., 0.01% Triton X-100): Prevents enzyme adsorption to plasticware (critical for low nM concentrations).

-

Reducing Agents (DTT/TCEP): Required for cysteine proteases (e.g., Caspases, Cathepsins) to maintain active site thiols.

-

Step 2: Linearity Validation (The "Golden Rule")

Before screening inhibitors, you must establish the Linear Range .

-

Enzyme Linearity: Titrate enzyme concentration. Signal (

) must be proportional to [Enzyme]. -

Time Linearity: Monitor kinetics continuously. Select a time window where the slope (

) is constant (-

Expert Note: If the curve plateaus, you have reached substrate depletion (consuming >10% of substrate). Dilute the enzyme or shorten the read time.

-

Step 3: Experimental Workflow Diagram

Caption: Decision tree for optimizing and validating a chromogenic protease assay.

Data Analysis & Troubleshooting

Calculating Specific Activity:

- : Millimolar extinction coefficient (e.g., 9.96 for pNA).

- : Path length (0.6 - 0.7 cm for 100 µL in 96-well plate).

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| High Background (No Enzyme) | Spontaneous hydrolysis | pH is too high or substrate is old/degraded. Store substrate in dry DMSO at -20°C. |

| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration. Ensure <10% substrate conversion. |

| Low Signal | Wrong pH or Oxidation | Check buffer pH. For Cysteine proteases, add fresh DTT. |

| False Inhibition (HTS) | Inner Filter Effect | Test compound absorbance at 405 nm. If high, compound masks signal. Use a fluorogenic alternative.[10][11][12] |

Part 4: Applications in Drug Discovery

Chromogenic substrates are the workhorses of High-Throughput Screening (HTS) for protease inhibitors (e.g., Anticoagulants like Thrombin inhibitors, or Antivirals like HIV protease inhibitors).

Advantages over Fluorogenic Assays:

-

Cost: Significantly cheaper synthesis.

-

Interference: Less susceptible to autofluorescence of small molecule libraries.

-

Stoichiometry: 1:1 correlation between cleavage and signal (no quenching/FRET efficiency variables).

Limitations:

-

Sensitivity: Lower sensitivity than fluorescence. Requires nM to µM enzyme levels (vs pM for fluorescence).

-

Spectral Overlap: Many drug candidates are yellow/orange, absorbing at 405 nm (Inner Filter Effect). Mitigation: Always run a "Compound Only" control.

References

-

Schechter, I., & Berger, A. (1967).[6][7][8][13] On the size of the active site in proteases.[6] I. Papain. Biochemical and Biophysical Research Communications, 27(2), 157–162. Retrieved from [Link]

Sources

- 1. diapharma.com [diapharma.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mapping of the active site of proteases in the 1960s and rational design of inhibitors/drugs in the 1990s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Expasy PeptideCutter tool: available enzymes [web.expasy.org]

- 8. PeptideCutter [web.expasy.org]

- 9. promega.com [promega.com]

- 10. goldbio.com [goldbio.com]

- 11. Fluorogenic and chromogenic substrates used in bacterial diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Precision Measurement of Protease Activity in Cell Lysates using Ala-Ala-Phe p-nitroanilide

Application Note & Protocol

Abstract

This guide details the technical application of Ala-Ala-Phe p-nitroanilide (AAF-pNA) for quantifying protease activity in complex cell lysates. While often conflated with general chymotrypsin-like substrates, AAF-pNA possesses distinct specificity profiles depending on its N-terminal modification. This note clarifies the critical distinction between H-Ala-Ala-Phe-pNA (a substrate for Tripeptidyl Peptidase II) and Suc-Ala-Ala-Phe-pNA (a substrate for Chymotrypsin-like activity, including the Proteasome). We provide a self-validating protocol using differential inhibition to ensure signal specificity, essential for high-integrity data in drug discovery and mechanistical biology.

Introduction & Principle

The Substrate Chemistry

The core reporter moiety is p-nitroaniline (pNA) , a chromophore that absorbs strongly at 405–410 nm upon proteolytic release. The specificity of the assay is dictated by the peptide sequence (Ala-Ala-Phe) and, crucially, the N-terminal blocking group.

-

H-Ala-Ala-Phe-pNA (Unblocked):

-

Primary Target: Tripeptidyl Peptidase II (TPPII) .

-

Mechanism: TPPII is a giant cytosolic exopeptidase (larger than the proteasome) that removes tripeptides from the free N-terminus of polypeptides. It cleaves the amide bond between Phenylalanine and pNA.

-

Biological Context: TPPII is often upregulated when proteasome activity is compromised and is critical for MHC Class I antigen presentation.

-

-

Suc-Ala-Ala-Phe-pNA (Succinylated/Blocked):

-

Primary Target: Chymotrypsin-like Endopeptidases (e.g., 20S Proteasome

5 subunit, Cathepsin G, Subtilisin). -

Mechanism: The succinyl group mimics the peptide backbone continuity, forcing the enzyme to act as an endopeptidase.

-

Critical Decision Point: Before proceeding, verify your specific reagent. Using the unblocked form to measure proteasome activity will yield false negatives, while using the blocked form for TPPII will yield no signal.

Reaction Scheme

Experimental Design Considerations

Lysis Buffer Composition

Proteases like the 26S proteasome and TPPII are large, multi-subunit complexes (approx. 2.5 MDa and 6 MDa, respectively). Harsh detergents (SDS, Triton X-100 > 1%) will disrupt their quaternary structure and abolish activity.

-

Recommended: Passive Lysis Buffer (0.5% NP-40 or 0.1% Triton X-100) with 1 mM DTT and 5 mM MgCl

. -

ATP: Essential if measuring 26S proteasome activity (ATP-dependent). Not required for 20S core particle or TPPII (though TPPII is stabilized by it).

-

Protease Inhibitors: Do NOT add general serine protease inhibitors (e.g., PMSF, Aprotinin) to the lysis buffer, as they will irreversibly inhibit the target enzymes.

Specificity Validation (The "Self-Validating" System)

In a crude lysate, multiple enzymes may cleave AAF-pNA. You must use specific inhibitors to define the signal.

| Target Enzyme | Substrate | Specific Inhibitor | Control Inhibitor (Negative) |

| TPPII | H-Ala-Ala-Phe-pNA | Butabindide or AAF-CMK | Epoxomicin (Proteasome specific) |

| Proteasome (20S/26S) | Suc-Ala-Ala-Phe-pNA | Epoxomicin (Irreversible) or MG-132 (Reversible) | AAF-CMK (at low conc.) |

| Cathepsin G | Suc-Ala-Ala-Phe-pNA | Chymostatin | Epoxomicin |

Visual Workflow & Logic

The following diagram illustrates the decision logic for substrate selection and inhibitor validation.

Caption: Decision tree for selecting the correct AAF-pNA variant and matching inhibitor for specificity validation.

Detailed Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]

-

Substrate: H-Ala-Ala-Phe-pNA (for TPPII) OR Suc-Ala-Ala-Phe-pNA (for Proteasome). Prepare 50 mM stock in DMSO.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl

, 1 mM DTT (add fresh), 2 mM ATP (optional, for 26S stability). -

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl

, 1 mM DTT, 0.5% NP-40. -

Inhibitors: Epoxomicin (20

M stock), Butabindide (100 -

p-Nitroaniline Standard: For generating a standard curve.

Step-by-Step Methodology

Phase 1: Lysate Preparation

-

Harvest Cells: Wash

cells with ice-cold PBS. Pellet at 500 x g for 5 min. -

Lysis: Resuspend pellet in 100

L ice-cold Lysis Buffer . Incubate on ice for 20 minutes with periodic vortexing. -

Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer supernatant to a fresh tube.

-

QC Check: Measure total protein concentration (e.g., Bradford or BCA). Note: If using BCA, ensure DTT concentration is compatible or use a reducing-agent compatible kit.

-

Phase 2: Assay Setup (96-Well Plate)

Design the plate to include:

-

Blank: Buffer + Substrate (No Lysate).

-

Total Activity: Lysate + Substrate + Vehicle (DMSO).

-

Specific Inhibition: Lysate + Substrate + Specific Inhibitor.

| Component | Volume ( | Final Conc. |

| Assay Buffer | 130 | - |

| Inhibitor (or DMSO) | 10 | Varies (e.g., 10 |

| Cell Lysate | 10 | 10–50 |

| Incubation | 15 min @ 37°C | Allow inhibitor binding |

| Substrate (5 mM working) | 50 | 250–500 |

| Total Volume | 200 |

Phase 3: Kinetic Measurement

-

Pre-warm the plate reader to 37°C.

-

Add Substrate to initiate the reaction. Mix immediately (shake mode).

-

Read Absorbance: Measure OD at 405 nm every 1–2 minutes for 60 minutes.

-

Linearity Check: Ensure the reaction remains linear (

). If the curve plateaus early, dilute the lysate.

Data Analysis & Calculation

Extinction Coefficient vs. Standard Curve

While the theoretical extinction coefficient (

-

Best Practice: Generate a pNA standard curve (0–100

M) in your Assay Buffer. Calculate the slope (OD/

Calculation Formula

Calculate the Specific Activity (Units/mg):

Where:

- : Change in absorbance over the linear range.

- : Reaction volume (mL).[1]

- : Extinction coefficient (or slope of standard curve).[2]

- : Time of incubation (min).

- : Volume of lysate added (mL).

- : Protein concentration of lysate (mg/mL).

Result:

Troubleshooting Guide

| Observation | Probable Cause | Solution |

| High Background (Blank) | Substrate instability or contamination. | Prepare fresh substrate; store stocks at -20°C desiccated. |

| No Signal | Wrong substrate variant (H- vs Suc-). | Verify N-terminal blocking. Use H-AAF-pNA for TPPII, Suc-AAF-pNA for Proteasome. |

| Turbidity/Precipitation | Substrate insolubility. | Dissolve substrate in 100% DMSO/DMF before diluting. Ensure final DMSO < 5%. |

| Non-Linear Kinetics | Substrate depletion. | Reduce lysate amount or shorten measurement time. |

References

-

Substrate Specificity of Tripeptidyl Peptidase II: Tomkinson, B. (1999). Tripeptidyl-peptidase II: properties and physiological roles. Biochemical Journal, 341, 33-39.

-

Proteasome Activity Assays (Methodology): Kisselev, A. F., & Goldberg, A. L. (2005).[3] Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates. Methods in Enzymology, 398, 364-378.

-

p-Nitroaniline Extinction Coefficient: Erlanger, B. F., Kokowsky, N., & Cohen, W. (1961).[4] The preparation and properties of two new chromogenic substrates of trypsin. Archives of Biochemistry and Biophysics, 95(2), 271-278.

-

TPPII vs Proteasome Differentiation: Geier, E., et al. (1999). A giant protease with potential to substitute for some functions of the proteasome. Science, 283(5404), 978-981.

Sources

Application Note: High-Throughput Screening of Serine Proteases using Ala-Ala-Phe p-nitroanilide

Abstract & Introduction

Proteases are pivotal therapeutic targets in diseases ranging from hypertension and viral infection to cancer metastasis. High-throughput screening (HTS) campaigns require robust, cost-effective, and automatable assays to identify novel inhibitors.

This guide details the protocol for using Ala-Ala-Phe p-nitroanilide (AAF-pNA) , a specific chromogenic substrate, to screen for chymotrypsin-like serine proteases (e.g., Chymotrypsin, Cathepsin G, Chymase, and Tripeptidyl-peptidase II). Unlike fluorogenic assays, which can suffer from compound autofluorescence interference, the AAF-pNA absorbance assay provides a distinct signal at 405–410 nm, offering a high signal-to-noise ratio suitable for 384-well and 1536-well formats.

Mechanism of Action

The assay relies on the specific hydrolysis of the amide bond between the C-terminal Phenylalanine (Phe) and the p-nitroanilide (pNA) moiety.

-

Substrate: Succinyl-Ala-Ala-Phe-pNA (Colorless).

-

Enzymatic Cleavage: The serine protease attacks the carbonyl carbon of the Phe-pNA bond.

-

Signal Generation: Release of free p-nitroaniline , which absorbs strongly at 405 nm (Yellow).

Figure 1: Enzymatic hydrolysis mechanism of AAF-pNA releasing the chromophore.

Materials & Reagent Preparation

Critical Reagents

| Reagent | Specification | Storage | Notes |

| Substrate | Suc-Ala-Ala-Phe-pNA | -20°C (Desiccated) | Dissolve in dry DMSO or DMF. Hydrophobic; avoid moisture. |

| Enzyme | Target Protease (e.g., | -80°C (Aliquots) | Avoid freeze-thaw cycles. Keep on ice during prep. |

| Assay Buffer | 50 mM HEPES or Tris-HCl, pH 7.8 | 4°C | pH is temperature-sensitive. Prepare at assay temp (25°C). |

| Additives | 10 mM | Room Temp | |

| Stop Solution | 10% Acetic Acid or 1M Formic Acid | Room Temp | Only for endpoint assays. Lowers pH to quench activity. |

Stock Solution Preparation[1]

-

Substrate Stock (20 mM): Dissolve commercially available Suc-Ala-Ala-Phe-pNA (MW ~500-600 g/mol depending on counterions) in 100% DMSO.

-

Calculation: For 10 mg substrate (MW 524.5), add ~953

L DMSO. -

Validation: Verify concentration using

(substrate UV peak) if critical, though gravimetric is usually sufficient for HTS.

-

-

Enzyme Working Solution: Dilute enzyme in Assay Buffer to 2X the final desired concentration immediately before use.

Assay Optimization (Expertise Pillar)

Before running the HTS, you must define the "Assay Window" and kinetic parameters.

Linearity and Enzyme Titration

Objective: Determine the enzyme concentration that yields a linear signal over the incubation time (e.g., 30–60 min) without depleting >10% of the substrate.

-

Protocol: Titrate enzyme (0 to 100 nM) with fixed Substrate (e.g., 200

M). -

Criteria: Select [Enzyme] giving a slope of 0.5–1.0 OD/hour (Kinetic) or endpoint OD of 0.6–0.8 (within linear range of plate readers).

Determination

Objective: HTS is typically performed at

-

Protocol: Fixed [Enzyme] + Variable [Substrate] (0 to 5 mM).

-

Analysis: Fit to Michaelis-Menten equation.

-

Note: For Suc-Ala-Ala-Phe-pNA and Chymotrypsin,

is typically in the 0.5 – 2.0 mM range (higher than the tetrapeptide AAPF). Ensure your buffer DMSO concentration is constant (<5%) across the titration.

HTS Protocol: 384-Well Format[2]

This protocol is designed for a 384-well microplate (Black-walled, clear bottom or clear standard plates).

Assay Volume: 50

-

Enzyme: 10 nM (Example)

-

Substrate:

(e.g., 1 mM)[1] -

DMSO: 2% (Max)

Step-by-Step Workflow

-

Compound Dispensing:

-

Dispense 50–100 nL of test compounds (in 100% DMSO) into assay wells using an acoustic dispenser (e.g., Echo) or pin tool.

-

Controls:

-

High Control (HC): DMSO only (Max Activity).

-

Low Control (LC): Standard Inhibitor (e.g., Chymostatin, 10

M) or no enzyme (Background).

-

-

-

Enzyme Addition (Pre-Incubation):

-

Dispense 25

L of 2X Enzyme Solution into all wells (except "No Enzyme" blanks). -

Centrifuge plate (1000 rpm, 30 sec).

-

Incubate: 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

-

-

Substrate Addition (Start Reaction):

-

Dispense 25

L of 2X Substrate Solution into all wells. -

Note: The 2X Substrate solution should be prepared in buffer to minimize DMSO shock.

-

-

Incubation & Detection:

-

Kinetic Mode (Recommended): Place immediately in plate reader. Read Absorbance at 405 nm every 2 minutes for 60 minutes.

-

Endpoint Mode: Incubate at RT for 60 minutes. Add 10

L Stop Solution (10% Acetic Acid). Read Absorbance at 405 nm.[2]

-

Figure 2: Step-by-step liquid handling workflow for 384-well HTS.

Data Analysis & Quality Control

Signal Calculation

For kinetic data, calculate the Velocity (

Percent Inhibition

Z-Factor (Assay Robustness)

The Z-factor is the industry standard for validating HTS assays. A value > 0.5 is required for a reliable screen.

-

: Standard Deviation[3][4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

: Mean Signal[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Signal (<0.2 OD) | Enzyme inactive or substrate degraded. | Freshly thaw enzyme; check buffer pH; ensure substrate is not hydrolyzed (yellow stock). |

| High Background | Spontaneous hydrolysis of pNA. | Store substrate desiccated; keep assay pH < 8.0; subtract blank wells. |

| Precipitation | Substrate insolubility. | Ensure final DMSO is 2–5%. Do not freeze-thaw substrate in aqueous buffer. |

| Low Z-Factor (<0.5) | Pipetting error or drift. | Check dispenser CV%; use kinetic read to reject artifacts; increase incubation time. |

References

-

Sigma-Aldrich. (n.d.).[5] N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide Product Information. Retrieved from

- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for and methods).

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from

-

Worthington Biochemical. (n.d.). Chymotrypsin Assay Protocol. Retrieved from

Sources

Ala-Ala-Phe p-nitroanilide in drug discovery for protease inhibitors

Application Note: High-Throughput Screening and Kinetic Profiling of Protease Inhibitors Using Ala-Ala-Phe-pNA

Introduction & Scientific Rationale

In the "Design-Make-Test" cycle of drug discovery, the rapid and accurate characterization of protease inhibitors is critical. While radioactive assays offer sensitivity, they suffer from safety and disposal constraints. Chromogenic assays utilizing Ala-Ala-Phe p-nitroanilide (AAF-pNA) provide a robust, scalable alternative for screening inhibitors against chymotrypsin-like serine proteases.

Why AAF-pNA? This tripeptide substrate mimics the hydrophobic cleavage preference of the S1 pocket in chymotrypsin-like enzymes. The P1 position (Phenylalanine) fits into the hydrophobic specificity pocket, positioning the amide bond of the p-nitroanilide group for nucleophilic attack by the catalytic serine (Ser195).

Target Relevance: This assay is not limited to bovine chymotrypsin.[1] It is a standard surrogate assay for high-value therapeutic targets including:

-

Cathepsin G: A target in chronic obstructive pulmonary disease (COPD) and inflammation.

-

20S Proteasome (Chymotrypsin-like activity): A validated target in oncology (e.g., Multiple Myeloma).

-

Chymase: Implicated in cardiovascular remodeling.

Biochemical Mechanism

The assay relies on the hydrolysis of the amide bond between the C-terminus of Phenylalanine and the para-nitroaniline (pNA) moiety.

Reaction Stoichiometry:

Signal Detection:

The release of free pNA results in a bathochromic shift.[2] While the substrate absorbs in the UV range (

Key Constant:

-

Extinction Coefficient (

) of pNA:

Figure 1: Mechanism of chromogenic signal generation via amide bond hydrolysis.

Experimental Protocols

Reagent Preparation

| Component | Concentration | Preparation Notes |

| Assay Buffer | 50 mM Tris-HCl, pH 7.8 | Include 10 mM |

| Substrate Stock | 20 mM AAF-pNA | Dissolve in dry DMF or DMSO. Store at -20°C. Hydrophobic; avoid moisture. |

| Enzyme Stock | Target Dependent | Store in small aliquots at -80°C. Avoid freeze-thaw cycles. |

| Inhibitor Stock | 10 mM in DMSO | Serial dilutions should keep final DMSO < 5%. |

Protocol A: Enzyme Kinetic Characterization ( Determination)

Objective: To determine the Michaelis constant (

-

Preparation: Prepare a 2-fold serial dilution of AAF-pNA in Assay Buffer (Range: 0.5 mM to 0.004 mM).

-